molecular formula C8H15NO B3109858 4-Ethylcyclohexanone oxime CAS No. 17716-05-1

4-Ethylcyclohexanone oxime

Cat. No.: B3109858
CAS No.: 17716-05-1
M. Wt: 141.21 g/mol
InChI Key: DHVASDVOMMPVBR-UHFFFAOYSA-N
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Description

4-Ethylcyclohexanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-ethylcyclohexanone, a ketone, through the formation of an oxime. Oximes are known for their stability and are often used as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexanone oxime can be synthesized through the reaction of 4-ethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the oxime is formed.

Industrial Production Methods: On an industrial scale, the production of oximes often involves the use of catalysts to enhance the reaction efficiency. For example, the ammoximation process, which involves the reaction of a ketone with ammonia and hydrogen peroxide in the presence of a titanium silicalite catalyst, can be employed. This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylcyclohexanone oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime can be oxidized to form nitriles.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products:

Scientific Research Applications

4-Ethylcyclohexanone oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylcyclohexanone oxime involves its ability to form stable complexes with various substrates. In biological systems, oximes can reactivate enzymes that have been inhibited by organophosphates by binding to the active site and displacing the inhibitor. This reactivation process is crucial in the treatment of poisoning by nerve agents .

Comparison with Similar Compounds

    Cyclohexanone oxime: Similar in structure but lacks the ethyl group.

    4-Methylcyclohexanone oxime: Similar but has a methyl group instead of an ethyl group.

    Cyclohexanone oxime ethers: These compounds have an ether group attached to the oxime.

Uniqueness: 4-Ethylcyclohexanone oxime is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

N-(4-ethylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7-3-5-8(9-10)6-4-7/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVASDVOMMPVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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